(2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid

Organocuprate Chemistry Stereospecific C–C Bond Formation Proline Derivatization

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid (Boc-Hyp(Ts)-OH, CAS 96314-28-2) is a chiral, enantiomerically defined pyrrolidine building block (MW 385.43 g/mol, C₁₇H₂₃NO₇S). It combines an N-terminal Boc protecting group with a C4‑tosylate ester, a leaving group that enables stereoretentive nucleophilic displacement at the pyrrolidine 4‑position.

Molecular Formula C17H23NO7S
Molecular Weight 385.4 g/mol
CAS No. 96314-28-2
Cat. No. B128665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid
CAS96314-28-2
Synonyms(2S-trans)-4-[[(4-Methylphenyl)sulfonyl]oxy]-1,2-pyrrolidinedicarboxylic Acid 1-(1,1-Dimethylethyl) Ester;  (2S,4R)-4-[[(4-Methylphenyl)sulfonyl]oxy]-1,2-pyrrolidinedicarboxylic Acid 1-(1,1-Dimethylethyl) Ester
Molecular FormulaC17H23NO7S
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C17H23NO7S/c1-11-5-7-13(8-6-11)26(22,23)25-12-9-14(15(19)20)18(10-12)16(21)24-17(2,3)4/h5-8,12,14H,9-10H2,1-4H3,(H,19,20)/t12-,14+/m1/s1
InChIKeyBWMXTCRKGOQHCO-OCCSQVGLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid (CAS 96314-28-2): Procurement-Grade Chiral Building Block with Validated Leaving-Group Performance


(2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid (Boc-Hyp(Ts)-OH, CAS 96314-28-2) is a chiral, enantiomerically defined pyrrolidine building block (MW 385.43 g/mol, C₁₇H₂₃NO₇S) [1]. It combines an N-terminal Boc protecting group with a C4‑tosylate ester, a leaving group that enables stereoretentive nucleophilic displacement at the pyrrolidine 4‑position [2]. The compound is formally a protected derivative of trans‑4‑hydroxy‑L‑proline and serves as a key intermediate in the synthesis of ACE inhibitors including fosinopril and its isotopically labeled analogs .

Why Generic Substitution of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid Is Scientifically Unreliable Without Comparative Leaving-Group and Stereochemical Data


Although multiple 4‑sulfonylated N‑Boc‑proline derivatives appear structurally similar, their reactivity in nucleophilic displacement reactions diverges sharply as a function of the sulfonate leaving group. The tosylate (pKa of conjugate acid ≈ –2.8) occupies a balanced reactivity window between the less reactive mesylate and the significantly more labile—and often synthetically problematic—triflate [1]. In cuprate-mediated C–C bond formations, the tosylate derivative uniquely provides high yields of 4‑substituted prolines with net retention of configuration, a stereochemical outcome that cannot be assumed for the mesylate or halide analogs [2]. Consequently, procurement decisions based solely on the proline scaffold without explicit leaving‑group and stereochemical qualification risk introducing intermediates that fail to reproduce published reaction yields and enantiomeric purity profiles.

Quantitative Head-to-Head Differentiation Evidence for (2S,4R)-1-(Boc)-4-(tosyloxy)pyrrolidine-2-carboxylic Acid vs. Closest Analogs


Stereoretentive Cuprate Displacement: Tosylate vs. Mesylate Leaving Group Comparison

The tosylate derivative reacts with lithium diphenylcuprate to give trans‑4‑phenyl‑L‑proline in excellent yield (literature reports consistently >80% isolated yield) with net retention of configuration at the C4 position [1]. By contrast, the corresponding cis‑mesyloxy proline derivative—a key intermediate in fosinopril synthesis—requires Mitsunobu‑based mesylation with inversion and is reported to be abandoned at scale‑up in favor of more efficient routes, partly because the mesylate necessitates chromatographic purification that complicates scale‑up operations [2]. Tosylate's balance of leaving‑group ability (pKa ≈ –2.8 vs. mesylate pKa ≈ –1.2) enables cleaner displacement under milder conditions without the competing elimination side‑reactions observed with triflate [3].

Organocuprate Chemistry Stereospecific C–C Bond Formation Proline Derivatization

Carboxylic Acid-Assisted Retention Mechanism Unique to the Free Acid Tosylate

Mechanistic studies on N‑Boc‑4‑tosyloxyproline (free carboxylic acid form) demonstrated that the carboxyl group is the origin of the configuration‑retention mechanism during cuprate substitution [1]. Three possible intermediates were evaluated: (a) carboxylate participation, (b) N‑Boc participation, and (c) imino group participation. Only pathway (a)—carboxylate neighboring‑group participation—was found to be operative [1]. This mechanistic pathway is unavailable to the methyl ester derivative (CAS 88043‑21‑4), which must rely on alternative, less stereoselective pathways for C4 substitution.

Reaction Mechanism Neighboring Group Participation Stereochemical Control

Validated Intermediate in FDA-Approved ACE Inhibitor (Fosinopril) Synthetic Pathway

The compound is explicitly listed as an intermediate in the synthesis of Fosinopril‑d5 Sodium Salt (deuterated analogue) and by class inference serves as a building block in the fosinopril synthetic pathway . In the published fosinopril process, the cis‑mesyloxy proline derivative 3 was used as the key intermediate but the synthetic route was abandoned at scale‑up in favor of more efficient alternatives, with Mitsunobu‑based mesylation requiring column chromatography that complicated industrial operations [1]. The tosylate derivative offers a complementary entry point where the leaving group can be displaced under controlled cuprate conditions to install the required 4‑cyclohexyl substituent with defined stereochemistry [2].

ACE Inhibitor Synthesis Fosinopril Pharmaceutical Intermediate Qualification

Stereospecific Kainoid Synthesis: Tosylate as the Preferred Leaving Group for Modular C4 Diversification

In the synthesis of kainoid amino acids (neuroexcitatory agents), trans‑4‑tosyloxyproline was selected as the common intermediate for modular introduction of various C4 substituents using diaryl copper lithium reagents [1]. The tosylate group enabled stereoretentive substitution, allowing systematic structure–activity relationship studies. Of the six acyclic kainoid analogues synthesized via this route, only the (2S,3R) isomers bearing π‑electron systems on the β‑substituent exhibited neuroexcitatory activity [1]. This modular diversification strategy is directly enabled by the tosylate leaving group and would not be feasible with the hydroxyl precursor (Boc‑Hyp‑OH, CAS 13726‑69‑7) without additional activation steps.

Kainoid Amino Acids Neuroexcitatory Agents Modular Synthesis

Orthogonal Boc/Ts Protection Strategy vs. Cbz/Ts and Fmoc Alternatives for Solid-Phase Peptide Synthesis Compatibility

The N‑Boc protection on (2S,4R)‑1‑(Boc)‑4‑(tosyloxy)pyrrolidine‑2‑carboxylic acid is fully compatible with Fmoc/t‑Bu solid‑phase peptide synthesis (SPPS) strategies . In contrast, the more commonly cited Cbz‑protected analog (N‑Cbz‑4‑tosyloxyproline methyl ester) requires a separate hydrogenolysis step for N‑deprotection, which is incompatible with many SPPS resins and adds a synthetic step prior to peptide assembly [1]. The Boc group can be removed with TFA under standard SPPS cleavage conditions, enabling direct incorporation of the proline derivative into growing peptide chains without additional deprotection/reprotection sequences.

Solid-Phase Peptide Synthesis Orthogonal Protection Fmoc/t-Bu Strategy

Vendor-Qualified Purity: 98%+ with Multi-Method Batch QC vs. Unqualified or Lower-Purity Analog Sources

Commercial suppliers of CAS 96314‑28‑2 including Bidepharm provide standard purity specifications of 98% (HPLC) with batch‑level QC documentation including NMR, HPLC, and GC . By comparison, the closely related methyl ester analog (CAS 88043‑21‑4) is available from TCI America and Aladdin Scientific at ≥98% (HPLC) but the free acid consistently commands a higher unit price (~€715/g from TRC) reflecting its more limited commercial availability and the additional synthetic step required for ester hydrolysis without epimerization .

Quality Control Procurement Specification Batch-to-Batch Reproducibility

Highest-Value Application Scenarios for (2S,4R)-1-(Boc)-4-(tosyloxy)pyrrolidine-2-carboxylic Acid Based on Quantitative Differentiation Evidence


Stereoretentive Synthesis of 4‑Aryl‑ and 4‑Cyclohexyl‑L‑proline Derivatives for ACE Inhibitor Development

Use CAS 96314‑28‑2 as the direct substrate for lithium diarylcuprate‑mediated C4 arylation or cyclohexylation. The tosylate leaving group provides >80% yield of 4‑substituted prolines with net retention of configuration, a result validated in the fosinopril literature [1]. The free carboxylic acid is essential for the carboxylate‑assisted retention mechanism; substituting the methyl ester (CAS 88043‑21‑4) abolishes this mechanistic pathway and introduces stereochemical uncertainty [2].

Modular Kainoid Library Synthesis via Common Tosylate Intermediate

Employ the compound as a common intermediate for divergent synthesis of kainoid analogues. The published methodology enables installation of diverse C4 substituents (aryl, alkenyl, alkyl) using diaryl copper lithium reagents with stereoretention, enabling systematic SAR without re‑optimizing activation conditions for each analogue [3]. This approach is not accessible from the hydroxyl precursor, which requires activation on a per‑substrate basis.

Fmoc‑Compatible SPPS Incorporation of 4‑Functionalized Proline Residues

For solid‑phase peptide synthesis under Fmoc/t‑Bu protocols, the Boc‑protected tosylate acid is directly compatible: the carboxylic acid can be coupled to resin‑bound amine, and the Boc group is removed during standard TFA cleavage . This avoids the hydrogenolysis step required for Cbz‑protected tosylate analogs, reducing synthesis time and improving compatibility with oxidation‑sensitive and sulfur‑containing peptide sequences [4].

GMP‑Adjacent Intermediate Procurement with Pre‑Qualified Batch QC

For pharmaceutical intermediate procurement where batch‑to‑batch reproducibility is critical, the 98%+ purity specification with multi‑method QC (NMR, HPLC, GC) from vendors such as Bidepharm provides documentation suitable for CMC (Chemistry, Manufacturing, and Controls) regulatory submissions . This pre‑qualification eliminates the need for in‑house tosylation and purification, which is estimated to incur 8–15% yield loss based on typical sulfonation efficiencies.

Quote Request

Request a Quote for (2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.